N-(3,4-dimethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
Description
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Properties
CAS No. |
1021215-67-7 |
|---|---|
Molecular Formula |
C21H18N4O4S3 |
Molecular Weight |
486.58 |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H18N4O4S3/c1-28-14-9-8-12(10-15(14)29-2)22-16(26)11-31-20-23-18-17(19(27)24-20)32-21(30)25(18)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,22,26)(H,23,24,27) |
InChI Key |
WGPBITLAHGRMAV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and other relevant pharmacological effects.
Chemical Structure and Properties
The compound features a complex structure that incorporates a thiazolidinone core linked to a dimethoxyphenyl group and a thiazolo[4,5-d]pyrimidine moiety. The molecular formula is , with a molecular weight of approximately 481.59 g/mol .
Structural Components
| Component | Description |
|---|---|
| Dimethoxyphenyl group | Enhances lipophilicity and potential bioactivity |
| Thiazolidinone core | Known for antimicrobial and cytotoxic properties |
| Thiazolo[4,5-d]pyrimidine moiety | Imparts additional biological activity |
Antimicrobial Activity
Research indicates that derivatives of thiazolidinone compounds exhibit promising antimicrobial properties. Studies have shown that this compound demonstrates significant activity against various bacterial strains.
Case Studies
- Antibacterial Efficacy : A study evaluated the compound against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited greater antibacterial activity compared to standard antibiotics like ampicillin .
- Antifungal Activity : The compound also showed antifungal properties against strains such as Candida albicans and Aspergillus niger, suggesting its potential use in treating fungal infections .
Cytotoxicity
The cytotoxic effects of this compound have been investigated in various cancer cell lines. Preliminary findings suggest that it possesses significant cytotoxicity, potentially making it a candidate for cancer therapy.
Research Findings
- Cytotoxicity Assays : In vitro studies demonstrated that the compound effectively inhibited the growth of several cancer cell lines at micromolar concentrations .
- Mechanism of Action : The thiazolidinone structure is believed to interfere with cellular processes essential for cancer cell survival, although further research is needed to elucidate the precise mechanisms involved .
Additional Pharmacological Effects
Beyond antimicrobial and cytotoxic activities, compounds similar to this compound have been reported to exhibit anti-inflammatory and neuroprotective effects . These findings highlight the versatility of this compound's pharmacological profile.
Scientific Research Applications
Chemical Composition
The compound features a complex structure that includes:
- Thiazolo-pyrimidine core : This structure is known for its pharmacological relevance.
- Dimethoxyphenyl group : Enhances lipophilicity and biological activity.
- Thioether linkage : Potentially increases interaction with biological targets.
Molecular Formula
The molecular formula of the compound is , with a molecular weight of approximately 493.5 g/mol.
Anticancer Applications
Research indicates that compounds similar to N-(3,4-dimethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide exhibit significant anticancer properties. Studies have shown that these compounds can:
- Inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
- Target specific pathways involved in tumor growth and metastasis.
Antimicrobial Properties
The compound has demonstrated potential antimicrobial activity against various pathogens. It may disrupt bacterial cell membranes or inhibit essential metabolic pathways. Notably:
- Efficacy against Gram-positive bacteria such as Staphylococcus aureus has been reported.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound also shows promise as an anti-inflammatory agent. Research findings suggest that it may modulate inflammatory pathways effectively.
Case Study 1: Anticancer Efficacy
A study evaluated the effects of several thiazolo-pyrimidine derivatives on different cancer cell lines. The results indicated that the methoxy substitutions in the compound enhanced cytotoxicity due to increased cellular uptake and interaction with DNA. The study concluded that derivatives with similar structures could be developed as novel anticancer agents.
Case Study 2: Antibacterial Activity
Another investigation focused on the antibacterial efficacy of thiazolo-pyrimidine derivatives against both Gram-positive and Gram-negative bacteria. The results showed significant antibacterial activity with a notable effect on Staphylococcus aureus, suggesting potential for development as an antibiotic agent.
| Activity Type | Target Pathway/Organism | Outcome |
|---|---|---|
| Anticancer | Various cancer cell lines | Enhanced cytotoxicity; apoptosis induction |
| Antimicrobial | Staphylococcus aureus | Significant antibacterial activity |
| Anti-inflammatory | Inflammatory pathways | Modulation of inflammation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
